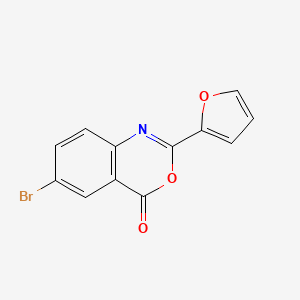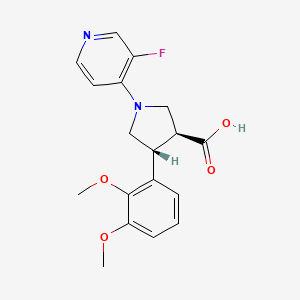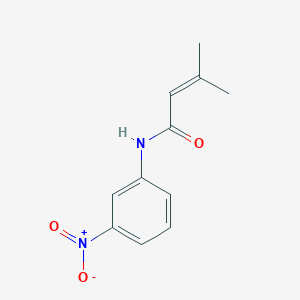![molecular formula C16H15N5O B5665478 6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5665478.png)
6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazine derivatives, including compounds similar to 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine, typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a compound with a related structure, is achieved through a two-step process starting with 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol (Thorat et al., 2013). This demonstrates the feasibility of synthesizing complex triazine derivatives through strategic selection of starting materials and reaction conditions.
Molecular Structure Analysis
Triazine derivatives are known for their stable six-membered ring structure, which allows for a variety of substitutions at different positions. The molecular structure of such compounds is crucial for their physical and chemical properties. The structure of 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine would include hydrogen bonding potential due to the amine groups and π-π interactions facilitated by the phenyl rings, influencing its solubility and reactivity.
Chemical Reactions and Properties
Triazine compounds participate in various chemical reactions, such as nucleophilic substitutions, due to the electron-deficient nature of the triazine ring. The presence of phenyl and methylphenoxy substituents in 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine would influence its electrophilic and nucleophilic sites, potentially leading to diverse reactivity patterns (Tani et al., 1992).
Propriétés
IUPAC Name |
6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-2-6-12(7-3-10)22-13-8-4-11(5-9-13)14-19-15(17)21-16(18)20-14/h2-9H,1H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBCERPTWABDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4S*)-4-(4-morpholinyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5665404.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5665413.png)


![1,3,6-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5665430.png)

![4-(2-amino-2-oxoethyl)-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5665439.png)

![2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5665457.png)
![2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5665473.png)
![9-(4-chlorophenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5665481.png)
![N,N-dimethyl-5-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5665483.png)